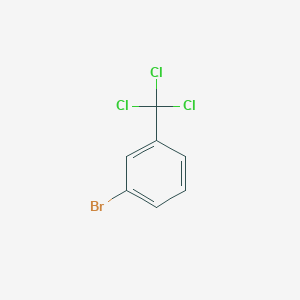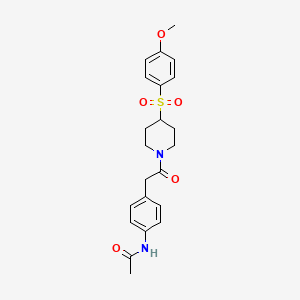![molecular formula C19H22N2O3 B2718618 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide CAS No. 941871-10-9](/img/structure/B2718618.png)
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide” is a complex organic molecule that contains a furan ring, a quinoline ring, and an amide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Quinoline is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring. An amide group consists of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its furan ring, quinoline ring, and amide group. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. Furan rings can undergo reactions like electrophilic substitution and oxidation. Quinoline rings can participate in reactions like metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, furan is a volatile, colorless liquid, while quinoline is a colorless hygroscopic liquid . The presence of the amide group could also affect properties like solubility .Applications De Recherche Scientifique
Enzyme Inhibition
The compound has been found to have significant enzyme inhibition effects. It has shown activity against urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes . This makes it a potential candidate for the development of pharmaceutical agents targeting these enzymes .
Antiproliferative Activity
The compound has demonstrated antiproliferative activity, particularly against the cervical (HeLa) cancer cell line . This suggests its potential use in the development of anticancer therapies .
Antioxidant Activity
The compound has shown antioxidant activity, as evidenced by its lipid peroxidation inhibitory activity . This suggests that it could be used in the development of antioxidant therapies .
Antibacterial Activity
Furan derivatives, such as the compound , have been found to have antibacterial activity . This suggests potential applications in the development of new antibacterial agents .
Antifungal Activity
Furan derivatives have been found to have antifungal activity . This suggests potential applications in the development of new antifungal agents .
Antiviral Activity
Furan derivatives have been found to have antiviral activity . This suggests potential applications in the development of new antiviral agents .
Anti-inflammatory Activity
Furan derivatives have been found to have anti-inflammatory activity . This suggests potential applications in the development of new anti-inflammatory agents .
Analgesic Activity
Furan derivatives have been found to have analgesic activity . This suggests potential applications in the development of new analgesic agents .
Mécanisme D'action
Target of Action
Furan derivatives have been known to inhibit factor inhibiting hypoxia-inducible factor-1 (fih-1), which plays a crucial role in the regulation of hypoxia-inducible factor .
Mode of Action
Furan derivatives have been shown to activate hypoxia-inducible factor (hif) by inhibiting fih-1 . This suggests that the compound might interact with its targets, leading to changes in the cellular response to hypoxic conditions.
Biochemical Pathways
The activation of hif by furan derivatives suggests that the compound may influence pathways related to cellular response to hypoxia . The downstream effects of this could include increased angiogenesis, erythropoiesis, and glucose transport, which are all responses to low oxygen conditions.
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Result of Action
The activation of hif by furan derivatives suggests that the compound may protect cells during exposure to hypoxic conditions .
Action Environment
The activation of hif suggests that the compound’s action may be influenced by the oxygen levels in the cellular environment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)11-18(22)20-15-7-8-16-14(12-15)5-3-9-21(16)19(23)17-6-4-10-24-17/h4,6-8,10,12-13H,3,5,9,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTDGXLDEOSPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

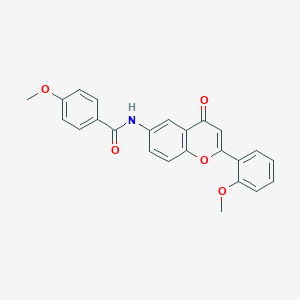
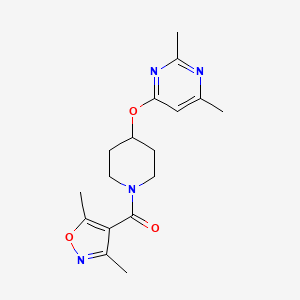
![3-[(Z)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]-1,3-dihydroindol-2-one](/img/structure/B2718538.png)

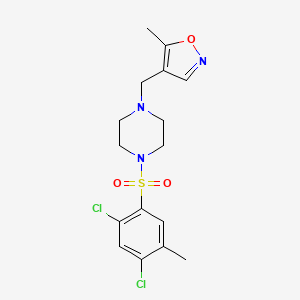
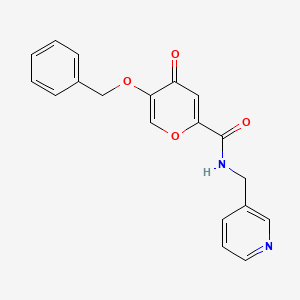
![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2718547.png)
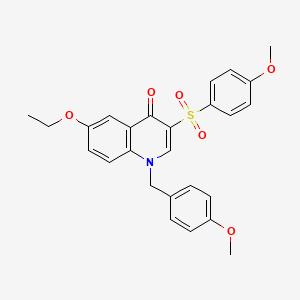
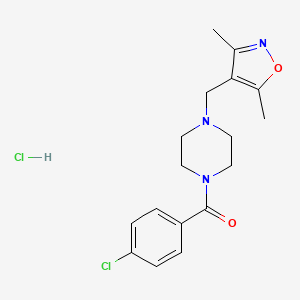
![3-(tert-butyl)-7-(4-fluorophenyl)-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4(8H)-one](/img/structure/B2718552.png)
![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2718554.png)
![(3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2718555.png)
